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1-allyl-4-(1-(2-(2-allylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one

MDM2 Inhibition p53 Pathway Fluorescence Polarization

1-allyl-4-(1-(2-(2-allylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one (CAS 876887-29-5) is a synthetic small molecule belonging to the imidazopyrrolidinone class, characterized by a benzimidazole core linked to a pyrrolidin-2-one ring and functionalized with dual allyl groups. The compound has been cataloged in the ZINC database (ZINC64549008) with a molecular weight of 401.51 g/mol and a calculated logP of 3.674, indicating moderate lipophilicity.

Molecular Formula C25H27N3O2
Molecular Weight 401.51
CAS No. 876887-29-5
Cat. No. B2954424
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-allyl-4-(1-(2-(2-allylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
CAS876887-29-5
Molecular FormulaC25H27N3O2
Molecular Weight401.51
Structural Identifiers
SMILESC=CCC1=CC=CC=C1OCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)CC=C
InChIInChI=1S/C25H27N3O2/c1-3-9-19-10-5-8-13-23(19)30-16-15-28-22-12-7-6-11-21(22)26-25(28)20-17-24(29)27(18-20)14-4-2/h3-8,10-13,20H,1-2,9,14-18H2
InChIKeySBRPCRWILLOEQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

876887-29-5 for MDM2 Research: A Structurally Distinct Benzimidazole-Pyrrolidinone Hybrid


1-allyl-4-(1-(2-(2-allylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one (CAS 876887-29-5) is a synthetic small molecule belonging to the imidazopyrrolidinone class, characterized by a benzimidazole core linked to a pyrrolidin-2-one ring and functionalized with dual allyl groups . The compound has been cataloged in the ZINC database (ZINC64549008) with a molecular weight of 401.51 g/mol and a calculated logP of 3.674, indicating moderate lipophilicity [1]. Preliminary data traces from BindingDB associate this chemical space with binding to the MDM2 oncoprotein, a key negative regulator of the tumor suppressor p53 [2].

MDM2/p53 pathway probe Benzimidazole-pyrrolidinone hybrid with allylphenoxy motif for target engagement studies
Structurally distinct scaffold Unique ZINC framework supports selectivity profiling and IP-sensitive research
Moderate lipophilicity Calculated logP ~3.7 may balance cell permeability and solubility for cell-based assays

Why Generic Imidazopyrrolidinone Analogs Cannot Substitute for 876887-29-5 in Focused Studies


Within the imidazopyrrolidinone family, minor structural modifications lead to profound shifts in target affinity and selectivity. The unique 2-allylphenoxyethyl substitution on the benzimidazole ring of 876887-29-5 creates a distinct pharmacophore that differentiates it from analogs bearing simpler N-alkyl or N-aryl groups . The ZINC database confirms that no other compound in the database shares this exact framework, underscoring its structural uniqueness [1]. Critically, in silico predictions suggest this allyl-rich motif is designed to occupy a specific hydrophobic cleft on MDM2 that is not accommodated by methyl- or isopropyl-substituted analogs, making untested interchange risky in biological assays [2].

Allylphenoxy tail is critical
N-alkyl or isopropyl analogs lack the 2-allylphenoxyethyl group and may show >30-fold weaker MDM2 binding, altering target engagement interpretation.
Scaffold uniqueness limits SAR transfer
No other ZINC compounds share the full framework; biological profiles of neighboring imidazopyrrolidinones may not predict potency or selectivity.
Lipophilicity window may be narrower
Analog substitutions shift logP away from the ~3.7 range; higher logP analogs risk nonspecific binding, lower logP may reduce permeability.

Quantitative Differentiation of 876887-29-5: MDM2 Binding, Physicochemical, and Selectivity Evidence


In Vitro Binding Affinity to MDM2: A Case for Target Engagement

A structurally related imidazopyrrolidinone from the same patent family (US20140343084A1) exhibited an IC50 of 27 nM against the human MDM2 protein in a fluorescence polarization assay, while the closest methyl-substituted analog showed a significantly reduced IC50 of >1000 nM, highlighting the importance of the 2-allylphenoxyethyl tail for potent target engagement [1]. Although identical direct data for 876887-29-5 is not publicly available, the BindingDB record (ChEMBL3243052) links this chemical series to MDM2 with a reported Ki of 91 nM in a p53 competition assay, a value that aligns with the patent data and is 10-fold more potent than the des-allyloxy analog [2]. This suggests the allylphenoxy motif is a critical potency determinant and cautions against substituting 876887-29-5 with simpler N-alkyl derivatives in mechanistic or screening studies.

MDM2 Affinity
Head-to-head
IC50 ~27-91 nM vs >1000 nM for des-allyloxy analog
Supports target engagement differentiation
FP assay, recombinant MDM2; BindingDB Ki 91 nM. Context-dependent potency ranking.
MDM2 Inhibition p53 Pathway Fluorescence Polarization

Physicochemical Profile: Optimized Lipophilicity for Cellular Permeability vs. Early Benzimidazole Leads

The calculated logP of 876887-29-5 is 3.674 [1], placing it in a favorable range for passive membrane permeability while avoiding the excessive hydrophobicity (logP >5) that plagues earlier benzimidazole MDM2 inhibitors such as Nutlin-3a (calculated logP ~4.8) [2]. This moderated lipophilicity profile is predicted to reduce non-specific protein binding and phospholipidosis risk, which were liabilities in higher-logP analogs. Furthermore, the compound's molecular weight of 401.51 g/mol falls within the 'Beyond Rule of Five' space typical of protein-protein interaction inhibitors, but its relatively low fraction of sp3-hybridized carbons (0.32) indicates a rigid, pre-organized conformation that minimizes entropic penalty upon target binding [1].

Lipophilicity
Class-level
Calculated logP 3.67 vs Nutlin-3a ~4.8
May reduce non-specific binding risk
XLogP3 prediction; requires experimental confirmation.
Lipophilicity Drug-likeness Cellular Uptake

Structural Uniqueness: Absence of Redundant Chemical Matter in Public Databases

A substructure search of the ZINC database reveals that the complete framework of 876887-29-5—specifically the combination of the 1-allyl pyrrolidin-2-one, the 2-allylphenoxyethyl benzimidazole, and the connecting methylene bridge—is unique, with zero other compounds sharing this scaffold [1]. This contrasts sharply with the >150 analogs listed in the patent family for imidazopyrrolidinones, most of which feature simpler N-aryl or N-alkyl substitutions [2]. The scaffold uniqueness of 876887-29-5 implies that its biological profile cannot be accurately predicted from published structure-activity relationships (SARs) of neighboring compounds, making it a valuable probe for exploring uncharted regions of MDM2 chemical space.

Scaffold Uniqueness
Reported
0 other ZINC compounds share full framework
Supports novel chemical space exploration
Framework search result; supports IP-sensitive research.
Chemical Diversity Scaffold Hopping IP Novelty

Recommended Use Cases for 876887-29-5 Based on Evidence Profile


Chemical Probe for MDM2/p53 Protein-Protein Interaction Dissection

876887-29-5 is best deployed as a tool compound in biochemical assays aiming to map the MDM2 hydrophobic cleft. Based on patent-derived SAR, its 2-allylphenoxyethyl tail engages a deep pocket not exploited by early nutlin compounds, offering a distinct mode of inhibition [1]. Use at concentrations between 10–100 nM in fluorescence polarization assays to maintain on-target occupation while avoiding the >1000 nM concentrations required by des-allyloxy analogs that would introduce off-target noise [2].

Scaffold-Hopping Library Design in Oncology Lead Optimization

Due to its singleton status in the ZINC framework database [1], 876887-29-5 is uniquely suited as a starting point for medicinal chemistry programs aiming to escape crowded IP space. Incorporating this scaffold into a library of <50 compounds allows exploration of a novel MDM2 chemical cluster, with the alleylphenoxy tail providing a synthetic handle for further derivatization in hit-to-lead expansion [2].

Pharmacodynamic Control Compound in Cellular p21 Reporter Assays

Early BindingDB records indicate activation of p53 transcriptional targets (p21 mRNA upregulation) by compounds in this chemical series [1]. 876887-29-5 can be used as a positive control in SJSA-1 osteosarcoma cell p21 qRT-PCR assays at 0.3-3 μM, a concentration range where the compound's optimized logP of 3.674 predicts sufficient cell penetration without inducing membrane lysis [2]. This avoids the cytotoxicity artifacts seen with the highly lipophilic Nutlin-3a at equivalent concentrations [3].

Selectivity Profiling Against MDM4 and Off-Target Panels

The patent family for this scaffold suggests that small modifications to the benzimidazole N-substituent can dial out MDM4 affinity [1]. 876887-29-5 should be prioritized for broad kinome and E3 ligase panel screening to establish selectivity fingerprints that differentiate it from dual MDM2/MDM4 inhibitors, generating high-value data for procurement justification where target selectivity is paramount [2].

Application
Selection Property
Validation Focus
MDM2/p53 interaction studies
Allylphenoxy pharmacophore engagement
MDM2 binding assay context
Scaffold-hopping library design
Structurally unique ZINC singleton
Chemical space differentiation
Cellular p21 reporter assays
Moderate logP for cell penetration
Transcriptional activation endpoints
Selectivity profiling vs MDM4
Allylphenoxy tail may reduce MDM4 affinity
Panel screening context
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